molecular formula C8H6N2O B7949870 1H-1,7-naphthyridin-4-one CAS No. 53454-31-2

1H-1,7-naphthyridin-4-one

Cat. No.: B7949870
CAS No.: 53454-31-2
M. Wt: 146.15 g/mol
InChI Key: FRPQAFURNDRNEF-UHFFFAOYSA-N
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Description

1H-1,7-Naphthyridin-4-one is a heterocyclic compound with a molecular formula of C₈H₆N₂O It belongs to the naphthyridine family, which is characterized by a fused ring system containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,7-Naphthyridin-4-one can be synthesized through several methods. One common approach involves the cyclization of 2,3-dihydro-9-[(2-carboxyethyl)amino][1,4]dioxino[2,3-g]quinoline-8-carboxylic acid in acetic anhydride in the presence of potassium acetate . Another method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1H-1,7-Naphthyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Naphthyridine oxides.

    Reduction: Dihydro-naphthyridines.

    Substitution: N-alkyl or N-acyl naphthyridines.

Scientific Research Applications

Biological Activities

1H-1,7-naphthyridin-4-one has been studied for various biological activities, including:

  • Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial and antifungal properties. Research indicates that these derivatives can inhibit the growth of resistant bacterial strains, making them valuable in treating infections caused by multidrug-resistant organisms .
  • Anticancer Properties : The compound has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), disrupting the FGF19 signaling pathway. This mechanism is crucial in various cancers, particularly hepatocellular carcinoma (HCC) and acute myeloid leukemia (AML) . In vitro studies demonstrate that it can significantly reduce cell viability in cancer cell lines .

Case Studies and Research Findings

StudyFocusFindings
Huang et al. (2020)Antimicrobial EfficacyDemonstrated significant antibacterial activity against resistant strains of Streptococcus pneumoniae compared to standard antibiotics like ciprofloxacin .
Todo et al. (2020)Antitumor StudiesShowed that FGFR4 inhibition by naphthyridine derivatives could reduce cell viability in cancer cell lines significantly .
Walraven et al. (1976)Synthetic MethodsDiscussed various synthesis techniques for naphthyridines, highlighting their potential in drug development .

Comparison with Similar Compounds

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Biological Activity

1H-1,7-Naphthyridin-4-one is a heterocyclic compound recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6N2OC_9H_6N_2O. Its structure features a fused bicyclic arrangement that includes a pyridine and a quinone moiety. This unique configuration contributes to its pharmacological properties.

Target Interactions

The primary target of this compound is the Fibroblast Growth Factor Receptor 4 (FGFR4) . Inhibition of FGFR4 disrupts the FGF19 signaling pathway, which is critical in various cellular processes including proliferation and differentiation.

Biochemical Pathways

The compound's interaction with FGFR4 leads to significant alterations in biochemical pathways associated with cell growth and survival. This inhibition has been linked to anticancer effects in various studies .

Biological Activities

This compound exhibits several biological activities:

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Research has demonstrated that this compound can inhibit proliferation and induce apoptosis in cancer cell lines, particularly through its action on kinases such as PIP4K2A .
  • Anti-inflammatory Effects : Some studies suggest that derivatives may possess anti-inflammatory properties, contributing to their therapeutic potential.

Case Studies and Experimental Data

A selection of key studies illustrates the biological activity of this compound:

StudyFindings
Characterized as a potent inhibitor of PIP4K2A, leading to reduced cell proliferation in THP-1 cells.
Demonstrated significant antimicrobial activity against multidrug-resistant strains.
Showed comparable efficacy to established antibiotics like ciprofloxacin against resistant bacterial strains.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate favorable properties such as a mean residence time (MRT) of 165 hours in animal models. These properties suggest potential for prolonged therapeutic effects in clinical applications.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Multicomponent Reactions : Efficiently generating complex molecular architectures.
  • Friedländer Synthesis : Utilizing a green strategy for environmentally friendly production.

These methods facilitate the exploration of various derivatives with enhanced biological activities .

Properties

IUPAC Name

1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAFURNDRNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343427
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53454-31-2, 60122-51-2
Record name 1,7-Naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53454-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,7-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-1,7-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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